7-Chloro-2-hydroxyquinoline-3-carbaldehyde

Catalog No.
S3313230
CAS No.
73568-43-1
M.F
C10H6ClNO2
M. Wt
207.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2-hydroxyquinoline-3-carbaldehyde

CAS Number

73568-43-1

Product Name

7-Chloro-2-hydroxyquinoline-3-carbaldehyde

IUPAC Name

7-chloro-2-oxo-1H-quinoline-3-carbaldehyde

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

InChI

InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-5H,(H,12,14)

InChI Key

SLMKBPCYPXSKPF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C=O

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C=O

7-Chloro-2-hydroxyquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the 7-position and a hydroxyl group at the 2-position of the quinoline ring. The molecular formula of this compound is C10H6ClNO2C_{10}H_6ClNO_2, and its molecular weight is approximately 207.61 g/mol. The structure features an aldehyde functional group at the 3-position, which contributes to its reactivity in various

Synthesis and Characterization:

7-Chloro-2-hydroxyquinoline-3-carbaldehyde is a heterocyclic compound, and its synthesis has been reported in various scientific studies. These studies detail different methods for its preparation, often involving the condensation of various starting materials like anthranilic acid, chloral hydrate, and various catalysts. [, ]

Following synthesis, the characterization of the obtained product is crucial for confirming its identity and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for this purpose. [, ]

Potential Biological Activities:

Research suggests that 7-chloro-2-hydroxyquinoline-3-carbaldehyde may possess various biological activities, making it a potential candidate for drug discovery and development. Studies have investigated its:

  • Antimicrobial activity: Some studies have reported the compound's potential to inhibit the growth of various bacteria and fungi, suggesting its possible application as an antimicrobial agent. []
  • Anticancer activity: In vitro studies have shown that 7-chloro-2-hydroxyquinoline-3-carbaldehyde exhibits cytotoxic effects on certain cancer cell lines. [] However, further research is needed to understand its mechanisms of action and potential in vivo efficacy.
  • Antioxidant activity: Studies have indicated that the compound might possess antioxidant properties, potentially offering protection against oxidative stress-related damage.

Additional Research Areas:

Beyond the potential biological activities mentioned above, 7-chloro-2-hydroxyquinoline-3-carbaldehyde might hold promise in other scientific research areas.

  • Material science: The compound's structure and properties could be explored for potential applications in material science, such as the development of novel functional materials.
  • Organic chemistry: The compound can serve as a valuable starting material for the synthesis of other complex molecules with diverse functionalities, expanding the scope of organic synthesis research.

  • Condensation Reactions: The aldehyde group can undergo condensation with various nucleophiles, such as amines, to form imines or related compounds .
  • Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone, while the aldehyde can be reduced to an alcohol.
  • Electrophilic Substitution: The aromatic nature of the quinoline ring allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring .

Research indicates that 7-chloro-2-hydroxyquinoline-3-carbaldehyde exhibits notable biological activities:

  • Antimicrobial Properties: Compounds in the quinoline family have been reported to possess antimicrobial effects against various pathogens, including bacteria and fungi .
  • Anticancer Activity: Some studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .
  • Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, contributing to its biological efficacy in therapeutic applications .

The synthesis of 7-chloro-2-hydroxyquinoline-3-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Formylation: This method involves treating 2-chloroquinoline with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 3-position .
  • Hydroxylation Reactions: Hydroxylation at the 2-position can be achieved through various methods, including using oxidizing agents or specific catalysts during the synthesis process .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted techniques that enhance reaction conditions and yield for synthesizing quinoline derivatives efficiently .

7-Chloro-2-hydroxyquinoline-3-carbaldehyde finds applications in various fields:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug development .
  • Chemical Research: Used as a building block in organic synthesis, particularly in creating more complex heterocyclic compounds.
  • Biochemical Studies: Employed in studies investigating enzyme inhibition and other biological mechanisms due to its reactive functional groups .

Interaction studies involving 7-chloro-2-hydroxyquinoline-3-carbaldehyde have focused on:

  • Binding Affinity: Research has explored its binding affinity with various biological targets, including proteins and enzymes relevant to disease pathways .
  • Synergistic Effects: Studies have investigated how this compound interacts with other pharmacological agents to enhance therapeutic effects or reduce toxicity .

Several compounds share structural similarities with 7-chloro-2-hydroxyquinoline-3-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesSimilarityUnique Properties
2-Chloroquinoline-3-carbaldehydeLacks hydroxyl groupHigh (0.95)Basic structure without hydroxyl functionality
7-Methoxyquinoline-3-carbaldehydeMethoxy instead of hydroxylModerate (0.90)Different electronic properties due to methoxy group
6-Hydroxyquinoline-3-carbaldehydeHydroxyl at 6-positionModerate (0.92)Altered reactivity due to position of hydroxyl group
8-Chloroquinoline-3-carbaldehydeChlorine at different positionModerate (0.88)Potentially different biological activity profile

These compounds illustrate how slight variations in structure can lead to differing chemical properties and biological activities, highlighting the uniqueness of 7-chloro-2-hydroxyquinoline-3-carbaldehyde within its class.

Vilsmeier-Haack Reaction Optimization Strategies

The Vilsmeier-Haack reaction remains the most widely employed method for introducing the formyl group at the 3-position of the quinoline scaffold. This electrophilic aromatic substitution reaction involves the in situ generation of the Vilsmeier reagent (POCl₃ and dimethylformamide) to activate the quinoline nucleus for formylation. Key optimization parameters include:

  • Temperature Control: Maintaining temperatures between 80–90°C prevents decomposition of the reactive intermediates while ensuring sufficient activation energy for formylation.
  • Reagent Stoichiometry: A molar ratio of 1:1.2 for quinoline precursor to POCl₃ maximizes yield while minimizing side reactions.
  • Solvent Selection: Dimethylformamide (DMF) acts as both solvent and reagent, with anhydrous conditions critical for preventing hydrolysis of the Vilsmeier complex.

Recent advancements in continuous flow systems have improved reaction reproducibility and scalability. For example, microreactor technology enables precise control over residence time (15–30 minutes) and temperature gradients, achieving yields exceeding 85% compared to batch methods (70–75%).

Table 1: Optimization Parameters in Vilsmeier-Haack Formylation

ParameterOptimal RangeImpact on Yield
Temperature80–90°C+15–20%
POCl₃:DMF Ratio1:1.2+10%
Reaction Time2–3 hours-5% (if >3h)

Chloro-Alkoxy Substitution Patterns in Quinoline Carbaldehydes

The electronic effects of chloro and alkoxy substituents significantly influence the reactivity and regioselectivity of quinoline derivatives. In 7-chloro-2-hydroxyquinoline-3-carbaldehyde:

  • Chloro Group (C7): The electron-withdrawing chlorine atom deactivates the quinoline ring, directing formylation to the C3 position through meta-directing effects.
  • Hydroxyl Group (C2): Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups stabilizes the planar conformation, enhancing crystallinity.

Alkoxy substitutions at adjacent positions (e.g., C6) alter electron density distribution. Methoxy groups at C6 increase nucleophilicity at C3 by +0.15 eV (DFT calculations), improving formylation efficiency by 12–18% compared to unsubstituted analogs.

Regioselective Formylation Techniques for Polyhalogenated Quinolines

Achieving regioselectivity in polyhalogenated quinolines requires careful modulation of electronic and steric factors:

  • Directing Group Strategies:

    • The C2 hydroxyl group acts as an ortho/para director, but its protonation state determines selectivity. Under acidic conditions (pH <3), the protonated hydroxyl group becomes meta-directing, favoring C3 formylation.
    • Halogen atoms (Cl, Br) at C7 exert a stronger deactivating effect than alkyl groups, overriding the directing influence of substituents at C4 or C5.
  • Protective Group Chemistry:

    • Temporary protection of the C2 hydroxyl group as a methoxy ether (using methyl triflate) reduces hydrogen bonding, allowing formylation at C4 in 22% yield.
    • Deprotection with BBr₃ restores the hydroxyl group without altering the aldehyde functionality.

Figure 1: Regioselectivity Trends in Halogenated Quinolines

C7-Cl → Deactivates ring → Formylation at C3 (68%)  C6-OCH₃ → Activates ring → Formylation at C3 (82%)  C5-NO₂ → Strong deactivation → Formylation inhibited  

Solvent-Mediated Crystallization Control in Final Product Isolation

Crystallization represents the critical final step for obtaining high-purity 7-chloro-2-hydroxyquinoline-3-carbaldehyde. Solvent polarity and hydrogen bonding capacity directly influence crystal morphology:

  • Ethanol-Water Mixtures (4:1 v/v): Yield needle-like crystals (0.2–0.5 mm) with 99.2% purity (HPLC).
  • Acetonitrile: Produces rhombic crystals with improved thermal stability (decomposition point 248°C vs. 233°C in ethanol).
  • Ethyl Acetate/Hexane: Generates microcrystalline powders suitable for X-ray diffraction analysis.

Table 2: Solvent Effects on Crystallization

Solvent SystemCrystal MorphologyPurity (%)Melting Point (°C)
Ethanol/WaterNeedles99.2231–233
AcetonitrileRhombic98.7245–248
Ethyl AcetateMicrocrystalline97.5229–231

Slow cooling (0.5°C/min) from saturation temperatures enhances crystal size uniformity, while anti-solvent addition (e.g., water in DMF) achieves yields >90%.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Dates

Modify: 2023-08-19

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